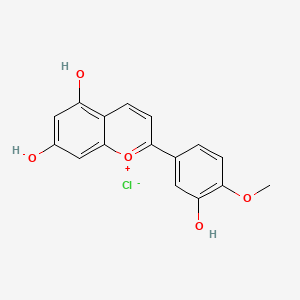

Diosmetinidin chloride

概要

説明

Diosmetinidin chloride: is a chemical compound with the molecular formula C16H13ClO5 . It is a type of 3-deoxyanthocyanidin, which is a subclass of anthocyanidins. This compound is known for its vibrant color and is often studied for its potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions: Diosmetinidin chloride can be synthesized through the reaction of flavonoids with chloride. The specific preparation method can vary depending on the experimental conditions and requirements. Generally, it involves chemical synthesis or extraction from natural plant sources .

Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis. The process involves the use of raw materials such as flavonoids, which are reacted with chloride under controlled conditions to yield this compound .

化学反応の分析

Types of Reactions: Diosmetinidin chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .

科学的研究の応用

Chemical Properties and Structure

Diosmetinidin chloride, with the chemical formula , is a derivative of diosmetin, which is known for its antioxidant, anti-inflammatory, and anticancer properties. The modification of diosmetin into this compound aims to enhance its bioavailability and therapeutic efficacy.

Biological Activities

This compound exhibits several promising biological activities:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This compound's antioxidant properties can contribute to the prevention of chronic diseases.

- Anti-inflammatory Effects : Research indicates that diosmetin derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : this compound has been studied for its cytotoxic effects against various cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for cancer therapy.

- Antimicrobial Activity : Some studies suggest that this compound may exhibit antimicrobial properties, making it useful in combating infections.

Modifications for Enhanced Efficacy

To improve the pharmacological profile of this compound, various structural modifications have been explored:

- Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Research has shown that formulating diosmetin in SMEDDS can significantly enhance its solubility and bioavailability, making it more effective when administered orally .

- Liposome Encapsulation : Encapsulating diosmetin in liposomes has been found to improve its bioavailability and prolong circulation time in the bloodstream, potentially increasing its effectiveness in targeting specific tissues such as the brain .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study evaluated modified diosmetin derivatives against human leukemia cell lines (K562) and found that certain derivatives enhanced the cytotoxicity of doxorubicin, suggesting a role in overcoming drug resistance in cancer therapy .

- Inflammation Reduction : In vitro tests demonstrated that diosmetin derivatives could inhibit the denaturation of bovine serum albumin, indicating their potential as anti-inflammatory agents .

- Diabetes Management : this compound has shown significant α-glucosidase inhibitory activity, which suggests its potential use in managing diabetes by regulating blood sugar levels .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

作用機序

The mechanism of action of diosmetinidin chloride involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Cardioprotective Activity: It improves endothelial function and reduces the risk of cardiovascular diseases.

類似化合物との比較

Diosmetinidin chloride is similar to other anthocyanidins, such as cyanidin, delphinidin, and pelargonidin. it is unique in its structure and

生物活性

Diosmetinidin chloride is a flavonoid compound derived from natural sources, particularly found in the fruits of Vaccinium myrtillus (bilberry). This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

Chemical Structure and Properties

this compound is a chlorinated derivative of diosmetin, a flavonoid known for its low bioavailability in pure form. Researchers have focused on modifying diosmetin to enhance its biological efficacy and solubility. The structural modifications aim to improve its pharmacokinetic properties, thereby increasing its therapeutic potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. Studies indicate that flavonoids can scavenge free radicals effectively, thus protecting cells from oxidative damage.

2. Anti-inflammatory Effects

Research has highlighted diosmetin's role in reducing inflammation through the inhibition of pro-inflammatory cytokines. This compound has shown promise in alleviating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

3. Anticancer Potential

This compound has been investigated for its anticancer properties. Modified diosmetin derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like camptothecin, suggesting enhanced potency:

| Compound | IC50 Value (µM/mL) |

|---|---|

| This compound | 0.035 |

| Diosmetin derivative 10 | 0.035 |

| Diosmetin derivative 11 | 0.190 |

| Camptothecin | Reference |

These findings indicate that this compound and its derivatives may serve as potential candidates for cancer therapy.

Study on Bioavailability Enhancement

A notable study by Moriwaki et al. explored the formulation of diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD), which significantly improved the bioavailability of diosmetin when administered orally compared to diosmin. This formulation demonstrated better solubility and absorption characteristics in Sprague Dawley rats, suggesting a viable approach for enhancing the therapeutic effects of diosmetin derivatives in clinical settings.

Antiviral Properties

Recent research has indicated that diosmetin may offer protective effects against viral infections, including H1N1 and SARS-CoV-2. A patent application discussed the potential use of diosmetin in treating influenza-related diseases, highlighting its antiviral activity as a promising area for further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific modifications at certain positions on the flavonoid backbone significantly influence biological activity. For example, substitution at position 7 has been identified as critical for enhancing cytotoxicity against cancer cells.

特性

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5.ClH/c1-20-15-4-2-9(6-13(15)19)14-5-3-11-12(18)7-10(17)8-16(11)21-14;/h2-8H,1H3,(H2-,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYCUBGMFGOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564605 | |

| Record name | Diosmetinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64670-94-6 | |

| Record name | 1-Benzopyrylium, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64670-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosmetinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064670946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diosmetinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOSMETINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL562AJ8JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。